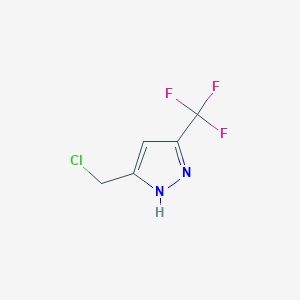

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHATCLLOKCEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of pyrazole-3-carboxylic acid or pyrazole-3-aldehyde.

Reduction: Formation of difluoromethyl or monofluoromethyl pyrazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative featuring a chloromethyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring. Research indicates that this compound and its derivatives possess significant biological activities, suggesting a promising avenue for pharmaceutical applications.

Potential Applications

- Pharmaceutical Research The compound is used in interaction studies to determine its binding affinity to biological targets. Techniques such as molecular docking and in vitro assays are employed to evaluate its efficacy in therapeutic applications.

- Synthesis of Derivatives It can be used in reactions that enable the synthesis of various derivatives with enhanced biological activity or altered chemical properties.

- Antimicrobial agent Some studies have reported its effectiveness against various bacterial strains.

- Research compound 5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound with potential in various biological applications. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Related Research

While specific case studies on this compound are scarce, research highlights the importance of structure-activity relationships (SAR) in developing effective antifungal and anticancer agents from pyrazole derivatives. One study synthesized and evaluated a series of substituted pyrazoles for their antifungal properties against various pathogens, demonstrating that modifications to the pyrazole core significantly influenced biological activity and selectivity.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazole | 0.79 | Lacks chloromethyl group; simpler structure |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 0.71 | Methyl substitution at position 1 |

| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 0.64 | Bromine substitution instead of chlorine |

| 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole | 0.65 | Contains difluoromethyl instead of trifluoromethyl |

| (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol | 0.63 | Hydroxymethanol group alters solubility |

Mechanism of Action

The mechanism by which 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Features :

- Chloromethyl Group : Acts as a reactive site for nucleophilic substitution (e.g., coupling reactions) due to the Cl leaving group .

- Trifluoromethyl Group : Enhances metabolic stability, lipophilicity, and electron-withdrawing effects, influencing both chemical reactivity and biological activity .

- Applications : Serves as an intermediate in pharmaceuticals (e.g., COX-2 inhibitors like Celecoxib analogs) and agrochemicals .

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at Position 5

The chloromethyl group at position 5 distinguishes the target compound from analogs with aryl, bromomethyl, or hydroxymethyl substituents.

Key Observations :

Substituent Variations at Position 3

The trifluoromethyl group is a common feature in pyrazole-based drugs. Substitution with bromo or carboxylic acid groups alters electronic and steric profiles.

Key Observations :

Physicochemical and Structural Comparisons

Molecular Weight and Solubility :

Pharmaceutical Relevance

- Celecoxib Analogs : The trifluoromethyl-pyrazole core is critical for COX-2 inhibition. Chloromethyl derivatives serve as intermediates for sulfonamide coupling .

- GLUT1 Inhibitors : Pyrazole derivatives with nitro and trifluoromethyl groups (e.g., 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole) are precursors for anticancer agents .

Biological Activity

5-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative notable for its unique chemical structure, which includes a chloromethyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The molecular formula is CHClFN, with an approximate molecular weight of 170.52 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanisms underlying these activities are still being investigated, but they may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. Recent investigations have indicated that it may act as an activator of the pyruvate kinase M2 (PKM2), a key enzyme involved in cancer metabolism. By modulating the "Warburg effect," which is characteristic of many cancer cells, this compound could potentially inhibit tumor growth and induce apoptosis in cancer cells .

The precise mechanisms through which this compound exerts its biological effects are under ongoing research. However, preliminary studies suggest that its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. Interaction studies utilizing molecular docking techniques have begun to elucidate its binding affinities to various biological targets, which is crucial for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazole | 0.79 | Lacks chloromethyl group; simpler structure |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 0.71 | Methyl substitution at position 1 |

| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 0.64 | Bromine substitution instead of chlorine |

| 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole | 0.65 | Contains difluoromethyl instead of trifluoromethyl |

The presence of both chlorine and trifluoromethyl groups in this compound provides distinct properties that may enhance its biological activity compared to these similar compounds.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .

Case Study: Anticancer Potential

In another study focusing on anticancer agents, researchers evaluated the effects of this compound on different cancer cell lines. The results showed that it induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 25 μM, suggesting a promising therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation and nucleophilic substitution. A two-step approach involves:

- Step 1 : Reacting a brominated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride under controlled temperatures (50–80°C) to introduce the trifluoromethyl group.

- Step 2 : Chloromethylation using formaldehyde under alkaline conditions (pH 9–11) at 60–70°C to install the chloromethyl moiety .

- Critical Parameters : Excess trifluoromethyl chloride (1.5–2.0 equiv) and rigorous exclusion of moisture improve yields. Purity (>95%) is achieved via recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., chloromethyl at δ 4.5–5.0 ppm, trifluoromethyl at δ -60 to -65 ppm).

- X-ray Crystallography : Resolves steric effects (e.g., dihedral angles between pyrazole and substituents) and validates Cl/F spatial arrangement .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., brominated residues from incomplete substitution) .

Q. What are the typical reactivity patterns of the chloromethyl group in this compound, and how can it be functionalized for further derivatization?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. For example:

- Amine Functionalization : React with primary amines (e.g., benzylamine) in DMF at 80°C to yield N-alkylated derivatives.

- Cross-Coupling : Use Pd catalysis (e.g., Suzuki-Miyaura) with arylboronic acids to replace Cl with aryl groups .

Advanced Research Questions

Q. How does the introduction of a chloromethyl group at the 5-position influence the electronic and steric properties of the pyrazole core, and what implications does this have for biological activity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl reduces pyrazole ring electron density, enhancing electrophilicity at C4 for nucleophilic attacks.

- Steric Effects : Chloromethyl’s bulkiness may hinder binding to hydrophobic enzyme pockets (e.g., COX-2), reducing potency. Comparative SAR studies with methyl or fluoromethyl analogs show ~30% lower IC values for chloromethyl derivatives in COX-2 inhibition assays .

Q. What challenges arise in optimizing the pharmacokinetic profile of this compound derivatives, and what strategies are employed to address metabolic stability?

- Methodological Answer :

- Metabolic Stability : The chloromethyl group is susceptible to glutathione conjugation (Phase II metabolism). Strategies include:

- Isosteric Replacement : Substitute Cl with CF or OCH to reduce reactivity.

- Prodrug Design : Mask Cl as a labile ester, improving oral bioavailability.

- In Vivo Studies : Radiolabeled derivatives (e.g., -analogs) track metabolic pathways and optimize half-life .

Q. How can computational modeling (e.g., molecular docking, DFT) predict the binding interactions of this compound derivatives with target enzymes like COX-2 or carbonic anhydrases?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina to simulate ligand-enzyme interactions. The trifluoromethyl group forms van der Waals contacts with COX-2’s hydrophobic pocket (ΔG ≈ -9.2 kcal/mol), while chloromethyl disrupts H-bonding with Tyr-385 .

- DFT Calculations : B3LYP/6-31G* models predict charge distribution, showing Cl’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .

Q. How do researchers resolve contradictions in structure-activity relationship (SAR) data when varying substituents on the pyrazole ring, particularly when trifluoromethyl and chloromethyl groups are present?

- Methodological Answer : Contradictions arise from conflicting electronic vs. steric contributions. For example:

- Case Study : A chloromethyl analog shows higher in vitro potency but lower in vivo efficacy than its methyl counterpart due to metabolic instability. Resolution involves:

- Meta-Analysis : Cross-correlate IC, logP, and metabolic stability datasets.

- Fragment-Based Design : Retain trifluoromethyl for target binding while replacing Cl with bioisosteres (e.g., OCHCF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.